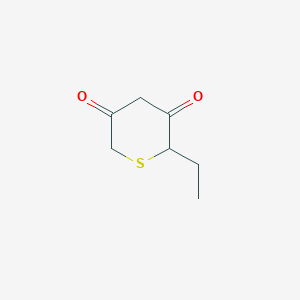
1-ethynyl-4-isothiocyanatobenzene
Descripción general
Descripción
1-ethynyl-4-isothiocyanatobenzene is an organic compound with the molecular formula C9H5NS. It is characterized by the presence of an ethynyl group and an isothiocyanate group attached to a benzene ring.
Aplicaciones Científicas De Investigación
1-ethynyl-4-isothiocyanatobenzene has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-ethynyl-4-isothiocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-ethynyl-4-aminobenzene with thiophosgene or its derivatives. The reaction typically occurs under mild conditions and in the presence of a base such as triethylamine . Another method involves the use of carbon disulfide and a desulfurylation reagent to convert primary amines into isothiocyanates .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. One-pot processes that minimize the use of toxic reagents and maximize yield are preferred. For example, the use of cyanuric acid as a desulfurylation reagent in aqueous conditions has been shown to be effective for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-ethynyl-4-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of substituted alkenes.
Common Reagents and Conditions
Thiophosgene: Used for the conversion of amines to isothiocyanates.
Carbon Disulfide: Involved in the formation of dithiocarbamates, which are then desulfurylated to form isothiocyanates.
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution reactions involving the isothiocyanate group.
Substituted Alkenes: Resulting from addition reactions involving the ethynyl group.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-4-isothiocyanatobenzene involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their function . This reactivity underlies its potential bioactivity and therapeutic applications .
Comparación Con Compuestos Similares
1-ethynyl-4-isothiocyanatobenzene can be compared with other isothiocyanate-containing compounds such as:
4-azidophenyl isothiocyanate: Similar in structure but contains an azido group instead of an ethynyl group.
Phenyl isothiocyanate: Lacks the ethynyl group, making it less reactive in certain types of addition reactions.
The presence of the ethynyl group in this compound makes it unique and imparts additional reactivity, particularly in addition reactions .
Propiedades
IUPAC Name |
1-ethynyl-4-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c1-2-8-3-5-9(6-4-8)10-7-11/h1,3-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBMGMWVULVCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)

![4-[4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)
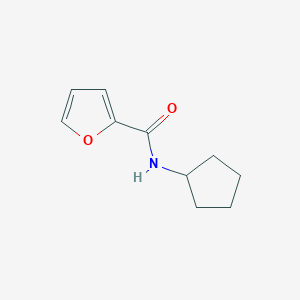
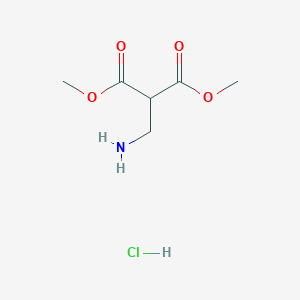


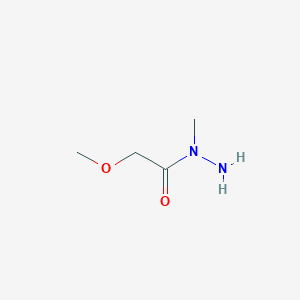

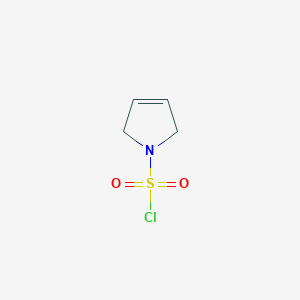
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)

